
Heudelotinone
描述
Heudelotinone is a natural diterpenoid isolated from the branches of Jatropha carcas L . It is a yellow powder with a molecular formula of C18H20O2 and a molecular weight of 268.4 .
Synthesis Analysis
The synthesis of this compound is generally obtained by organic synthesis methods . Specifically, it can be prepared by the reaction of benzoic acid and hydrazine, and through a series of reaction and purification steps, the final product is obtained .Physical And Chemical Properties Analysis
This compound is a solid with the form of white to yellow crystals . Its melting point is about 206-207 degrees Celsius . This compound is slightly soluble in water and highly soluble in organic solvents . Its predicted density is 1.16±0.1 g/cm3 .科学研究应用
炎症性肠病 (IBD) 的治疗
Heudelotinone 已被确定为治疗 IBD 的一种很有前途的药物。 它的作用机制是调节肠道菌群,肠道菌群是 IBD 发病机制中的一个关键因素 . 该化合物改变了肠道菌群的多样性和组成,并增加了短链脂肪酸 (SCFA) 的浓度,短链脂肪酸在维持肠道健康中起着重要作用 .
增强肠道屏障完整性
肠道屏障的完整性对于防止有害物质从肠道转移到血液至关重要。 This compound 通过调节紧密连接 (TJ) 来增强这一屏障,紧密连接是控制肠道内衬渗透性的复合体 .
免疫系统调节
This compound 通过减少促炎免疫细胞的数量来塑造免疫系统。 这种作用有助于控制与 IBD 和可能的其他自身免疫性疾病相关的炎症反应 .
结肠炎相关结直肠癌 (CAC) 预防
该化合物在实验模型中显示出改善结肠炎相关结直肠癌的潜力。 这尤其重要,因为长期患有 IBD 的患者患 CAC 的风险更高 .
肠道菌群依赖性治疗策略
This compound 代表了一种新型的肠道菌群依赖性治疗方法。 与粪便微生物群移植和益生菌补充剂不同,它提供了一种基于化学试剂的策略,该策略安全有效,对肠道菌群有很强的作用 .
药物发现与合成
This compound 的全合成已被报道,这为药物发现开辟了新的途径。 合成过程允许以足够的量生产该化合物,以进行进一步的研究和潜在的治疗用途 .
作用机制
Heudelotinone, also known as Heudelotine, is a dinorditerpenoid that can be isolated from the stem bark and roots of Ricinodendron heudelotii . It has been found to have significant effects on various biological systems, particularly in the context of inflammatory bowel disease (IBD) and cancer .
Target of Action
This compound primarily targets the gut microbiota . The gut microbiota is a complex community of microorganisms that live in our digestive tracts. These microbes play a crucial role in our health by helping digest our food, producing vital vitamins, and protecting against disease-causing bacteria .
Mode of Action
This compound acts by modulating the gut microbiota . It alters the diversity and composition of the gut microbiota, leading to changes in the microbial community structure . This modulation of the gut microbiota can influence the immune system and impact the intestinal barrier integrity .
Biochemical Pathways
This compound affects the biochemical pathways associated with short-chain fatty acids (SCFAs). It increases the concentration of SCFAs, which are metabolites produced by the gut microbiota . SCFAs play a crucial role in maintaining gut health, including serving as an energy source for colon cells, maintaining the integrity of the gut barrier, and modulating the immune response .
Pharmacokinetics
Its ability to modulate the gut microbiota suggests that it may have good bioavailability in the gut environment .
Result of Action
This compound has been found to have potent effects against experimental colitis . It regulates the intestinal immune system by reducing proinflammatory immune cell numbers and maintains intestinal mucosal integrity by modulating tight junctions (TJs) . Moreover, this compound can ameliorate colitis-associated colorectal cancer (CAC) in an azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced in situ carcinoma model .
Action Environment
The action of this compound is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, whether due to diet, disease, or other factors, could potentially influence the efficacy and stability of this compound .
生化分析
Cellular Effects
Heudelotinone has been found to have cytotoxic effects on SMMC-7721, A549, and Hela cells . It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels
属性
IUPAC Name |
(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLYSDMNSOBAM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Heudelotinone?
A1: this compound has demonstrated potential for alleviating experimental colitis in a gut microbiota-dependent manner. [] This suggests a potential role in inflammatory bowel disease treatment, but further research is needed.
Q2: In what plant species can this compound be found?
A2: this compound has been isolated from the aerial parts of Jatropha curcas. [, ] Interestingly, while this compound is found in the plant, it was not reported in all studies on Jatropha curcas, highlighting the variation in metabolite profiles. []
Q3: Have any studies investigated the cytotoxicity of this compound?
A3: Yes, a study tested the cytotoxicity of this compound against three cancer cell lines: A549 (lung cancer), Hela (cervical cancer), and SMMC-7721 (hepatic cancer). [] The study found that this compound displayed cytotoxicity against the SMMC-7721 cell line with an IC50 value of 21.68 μM.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)
![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)
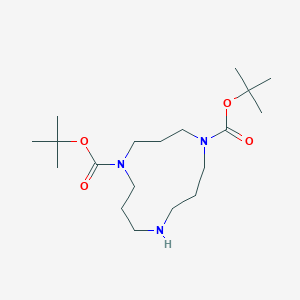

![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)
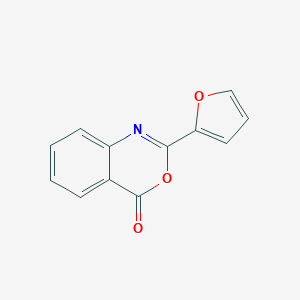
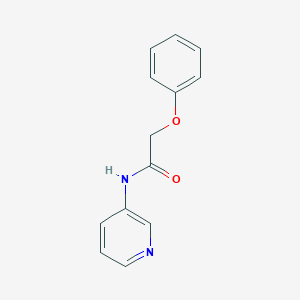

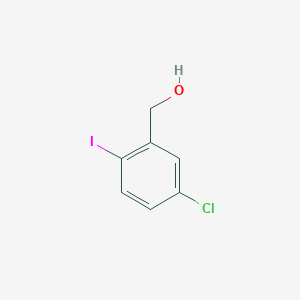
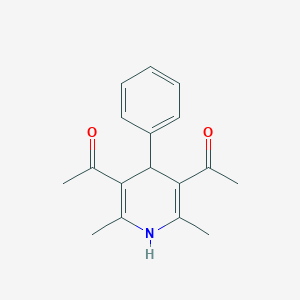
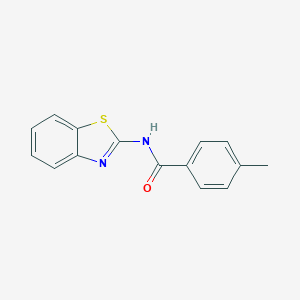

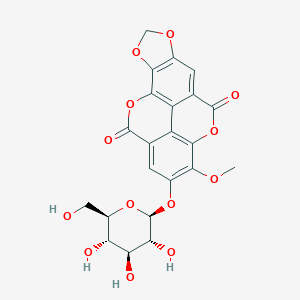
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
